N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine
Description
N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine is a heterocyclic organic compound characterized by a pyrimidine core substituted with two chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a cyclopropylamine moiety. Its molecular formula is C₈H₈Cl₂N₃, with a molecular weight of 222.08 g/mol (calculated). The compound is listed under CAS number 892569-22-1 and has synonyms such as AKOS015940828 and AB1009951 . The dichloropyrimidine scaffold is known for its role in medicinal chemistry, particularly as a building block for kinase inhibitors and agrochemicals.
Properties
IUPAC Name |
N-[(2,6-dichloropyrimidin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-7-3-6(12-8(10)13-7)4-11-5-1-2-5/h3,5,11H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURSGPRGPGZSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693765 | |
| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-98-9 | |
| Record name | 4-Pyrimidinemethanamine, 2,6-dichloro-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine typically involves the reaction of 2,6-dichloropyrimidine with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanone.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of this compound derivatives with substituted nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine serves as a critical building block in the synthesis of novel pharmaceutical compounds. Its structural features allow it to interact with specific biological targets, making it useful for developing drugs that modulate enzyme activity or receptor interactions. For instance, compounds derived from this structure have been explored for their potential as inhibitors in various signaling pathways relevant to cancer and cardiovascular diseases .
Case Study: Antiplatelet Activity
A study investigating ticagrelor analogues, which include derivatives of this compound, demonstrated significant antiplatelet activity. The synthesized compounds were evaluated for their ability to inhibit platelet aggregation, indicating their potential as therapeutic agents in preventing thrombotic events .
Biological Studies
Enzyme Kinetics and Receptor Binding
This compound has been employed as a probe in biochemical assays to study enzyme kinetics and receptor binding dynamics. Its unique chemical structure allows it to act selectively on certain enzymes or receptors, facilitating the exploration of their mechanisms of action. This application is particularly valuable in drug discovery and development processes .
Case Study: Src/Abl Kinase Inhibitors
Research has identified substituted pyrimidines with similar structural motifs as potent inhibitors of Src/Abl kinases. These compounds exhibited significant antiproliferative effects against various cancer cell lines, highlighting the potential of pyrimidine derivatives in oncology .
Materials Science
Development of Novel Materials
this compound is also being investigated for its applications in materials science. Its unique electronic properties can be harnessed to develop new materials with specific optical or electronic characteristics. This aspect is particularly relevant in the creation of advanced functional materials for electronics and photonics .
Industrial Applications
Agrochemicals and Specialty Chemicals
The compound is utilized in the synthesis of agrochemicals and other specialty chemicals. Its ability to modify biological pathways makes it a candidate for developing herbicides or pesticides that target specific plant processes without affecting non-target species .
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Building block for drug synthesis targeting enzymes/receptors | Ticagrelor analogues with antiplatelet activity |
| Biological Studies | Probes for enzyme kinetics/receptor binding studies | Src/Abl kinase inhibitors with antiproliferative effects |
| Materials Science | Development of materials with unique electronic/optical properties | Advanced functional materials for electronics |
| Industrial Applications | Synthesis of agrochemicals/specialty chemicals | Targeted herbicides/pesticides |
Mechanism of Action
The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS: 884501-98-8)
- Structure : Features a nitro-substituted benzene ring instead of the dichloropyrimidine core.
- Molecular Formula : C₁₀H₁₂N₂O₂; Molecular Weight : 192.2 g/mol .
- In contrast, the dichloropyrimidine core in the target compound may favor nucleophilic aromatic substitution (e.g., with amines or alcohols) .
- Applications : Used as a laboratory chemical for research, whereas the dichloropyrimidine derivative has broader pharmaceutical relevance .
N-(But-3-en-1-yl)-N-(2,6-dichloropyrimidin-4-yl)acetamide
- Structure : Shares the dichloropyrimidine core but includes an acetamide and butenyl group.
- Synthesis : Prepared via acetylation of N-(but-3-en-1-yl)-2,6-dichloropyrimidin-4-amine with acetyl chloride in DMF (94% yield) .
- Physicochemical Properties : Exists as a colorless oil, contrasting with the solid-state nature of many dichloropyrimidine derivatives.
- Reactivity : The presence of an amide group may reduce electrophilicity at the pyrimidine ring compared to the cyclopropylamine-substituted compound .
N-(2,6-Dichloropyrimidin-4-yl)-1H-indazol-5-amine Derivatives
- Structure : Retains the dichloropyrimidine core but couples with indazole moieties.
- Synthetic Utility : Reacts with amines (e.g., pyrrolidine) under reflux conditions to form substituted pyrimidines, demonstrating the versatility of the dichloropyrimidine scaffold in forming C-N bonds .
Physicochemical and Reactivity Comparison
| Parameter | N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine | N-[(2-Nitrophenyl)methyl]cyclopropanamine | N-(But-3-en-1-yl)-N-(2,6-dichloropyrimidin-4-yl)acetamide |
|---|---|---|---|
| Molecular Weight | 222.08 g/mol | 192.2 g/mol | 370.06 g/mol |
| Core Structure | Dichloropyrimidine | Nitrophenyl | Dichloropyrimidine |
| Key Reactivity | Nucleophilic substitution at C4 | Reduction of nitro group | Amide formation/ring substitution |
| Physical State | Solid (assumed) | Not specified | Colorless oil |
| Applications | Pharmaceuticals/agrochemicals | Research chemical | Intermediate in heterocyclic synthesis |
Biological Activity
N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₉Cl₂N₃ and a molecular weight of approximately 218.08 g/mol. The compound features a dichloropyrimidine moiety linked to a cyclopropanamine structure, which may influence its biological interactions and therapeutic potential .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of pyrimidine have been shown to inhibit epidermal growth factor receptor (EGFR), making them promising candidates for lung cancer treatment . The introduction of the dichloropyrimidine moiety enhances the lipophilicity and membrane permeability of these compounds, which is crucial for their efficacy in cancer therapy.
The biological activity of this compound can be attributed to its interaction with specific biological targets. The dichloropyrimidine ring may facilitate binding to enzymes or receptors involved in cell signaling pathways. For instance, compounds with similar structures have been found to act as inhibitors of key kinases involved in tumorigenesis .
Case Studies
- Antitumor Efficacy : A study on pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines. One compound exhibited IC₅₀ values in the nanomolar range, indicating potent activity against tumor cells .
- Antimicrobial Activity : In vitro assays revealed that certain ticagrelor analogues showed effective inhibition against resistant bacterial strains. These findings suggest that modifications to the pyrimidine structure could enhance antibacterial efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the established synthesis protocols for N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a mixture of N-(2,6-dichloropyrimidin-4-yl)-1H-indazol-5-amine, a secondary amine (e.g., pyrrolidine), and a base (e.g., DIPEA or TEA) in solvents like BuOH or MeOH is refluxed at 120°C for 12 hours, followed by purification via pre-HPLC to achieve yields up to 80% . Optimized protocols emphasize stoichiometric control of the amine reagent and base to minimize side reactions.
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- 13C NMR : Peaks at δ 161.67 (pyrimidine carbons) and δ 43.70 (cyclopropyl carbons) confirm structural integrity .
- HRMS : A calculated [M+H]+ of 299.1503 aligns with observed values (e.g., 299.1507) for verifying molecular weight .
- HPLC : Used for purity assessment (>95%) and separation of byproducts during synthesis .
Q. What safety precautions are critical when handling this compound?
While specific toxicity data for this compound is limited, structurally similar amines require:
- Ventilation : To avoid inhalation of vapors, especially during reflux .
- Personal Protective Equipment (PPE) : Chemical safety goggles, nitrile gloves, and flame-resistant lab coats .
- Waste Disposal : Classify as "special waste" and process via authorized facilities to comply with regional regulations .
Q. How can researchers verify the stability of this compound under storage conditions?
Stability studies should include:
- Thermal Analysis : Monitor decomposition at elevated temperatures (e.g., via TGA), as chlorinated pyrimidines may release toxic gases like CO or NOx under heat .
- Hygroscopicity Testing : Store in desiccators at -20°C to prevent hydrolysis of the cyclopropane moiety .
Advanced Research Questions
Q. What reaction mechanisms govern the substitution at the 2,6-dichloropyrimidin-4-yl position?
The dichloropyrimidine core undergoes sequential nucleophilic aromatic substitution (SNAr). The first chlorine is displaced by a primary amine (e.g., cyclopropanamine) under basic conditions, while the second substitution often requires harsher conditions (e.g., 120°C in BuOH) due to decreased electrophilicity post-first substitution . Computational studies (e.g., DFT) can model charge distribution to predict reactivity at specific positions.
Q. How do structural modifications (e.g., cyclopropane vs. other alkyl groups) impact biological activity?
Comparative studies with analogs like N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine (CAS: 1100954-16-2) show that cyclopropane enhances metabolic stability by reducing oxidative metabolism in cytochrome P450 assays. In contrast, bulkier substituents (e.g., tert-butyl) may sterically hinder target binding .
Q. What strategies resolve contradictions in spectral data during characterization?
Discrepancies in NMR or HRMS data may arise from:
Q. How can researchers design analogs to improve solubility without compromising target affinity?
Rational design approaches include:
- Polar Substituents : Introduce morpholine or PEG groups at the methylene bridge to enhance aqueous solubility .
- Prodrug Strategies : Convert the cyclopropanamine to a hydrochloride salt (e.g., CAS: 909702-86-9) for better crystallinity and bioavailability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
